Product packaging for (2R)-2-benzoylpyrrolidine(Cat. No.:CAS No. 1864003-20-2)

(2R)-2-benzoylpyrrolidine

Cat. No.: B13642949
CAS No.: 1864003-20-2
M. Wt: 175.23 g/mol
InChI Key: JNMOJXSLHIDBDW-SNVBAGLBSA-N
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Description

(2R)-2-Benzoylpyrrolidine is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. Its structural analogs are investigated primarily for their potential as positive allosteric modulators (PAMs) of the AMPA-type glutamate receptor . AMPA receptors are responsible for the majority of fast excitatory synaptic transmission in the central nervous system. By modulating these receptors, researchers aim to study and potentially enhance cognitive functions such as learning and memory formation . Compounds based on the benzoylpyrrolidine structure, such as BDP-20, have been shown to increase the size of fast, excitatory synaptic responses. Mechanistically, they act by slowing the rate of AMPA receptor desensitization and prolonging response deactivation, which can lead to enhanced synaptic communication . This mechanism is distinct from other classes of AMPA receptor modulators, suggesting binding at a unique allosteric site . Due to these properties, research into this compound derivatives focuses on their potential application in models of cognitive impairment, Alzheimer's disease, and other neurological disorders . The compound serves as a key synthetic intermediate for building more complex molecules, such as 1-[1-(benzoyl)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile derivatives, which are patented for the treatment of cognitive diseases . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B13642949 (2R)-2-benzoylpyrrolidine CAS No. 1864003-20-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1864003-20-2

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

phenyl-[(2R)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C11H13NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2/t10-/m1/s1

InChI Key

JNMOJXSLHIDBDW-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C(=O)C2=CC=CC=C2

Canonical SMILES

C1CC(NC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2r 2 Benzoylpyrrolidine and Its Analogues

Asymmetric Synthesis Approaches

The creation of the chiral center at the C2 position of the pyrrolidine (B122466) ring is the cornerstone of synthesizing (2R)-2-benzoylpyrrolidine. Asymmetric synthesis strategies are therefore paramount and can be broadly categorized into chiral pool synthesis, enantioselective catalytic methods, and diastereoselective routes.

Chiral Pool Strategy Utilizing Natural Precursors

The chiral pool strategy leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. L-proline, a naturally occurring amino acid with the desired (S)-configuration at the C2 position (which can be readily converted to the (R)-configuration or used to direct the stereochemistry of other substituents), is the most prominent precursor for the synthesis of chiral pyrrolidine derivatives researchgate.netnih.govwhiterose.ac.uk.

One common approach begins with the conversion of L-proline to a suitable derivative, such as N-protected L-proline or its corresponding ester or amide. For instance, (R)-l-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can be reacted with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb amide google.com. This intermediate then undergoes a Grignard reaction with phenylmagnesium bromide to yield tert-butyl this compound-1-carboxylate. Subsequent deprotection of the nitrogen affords the target this compound.

Pyroglutamic acid, a derivative of glutamic acid, also serves as a versatile starting material for the synthesis of 2,5-disubstituted pyrrolidines researchgate.netrsc.org. The lactam functionality of pyroglutamic acid can be manipulated to introduce substituents at the C2 and C5 positions with high stereocontrol.

The key advantage of the chiral pool approach is the inherent chirality of the starting material, which often simplifies the synthetic route and reduces the need for chiral catalysts or resolving agents. However, the available substitution patterns can be limited by the structure of the natural precursor researchgate.net.

Enantioselective Catalytic Methods

Enantioselective catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral centers from prochiral substrates with high enantioselectivity using only a small amount of a chiral catalyst.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. Proline and its derivatives are themselves highly effective organocatalysts for a variety of transformations mdpi.comresearchgate.net. Chiral imidazolidinones, derived from amino acids, are particularly effective in the enantioselective α-functionalization of aldehydes and ketones caltech.edunih.govmdpi.comnih.govacs.org.

A relevant strategy for synthesizing precursors to this compound involves the enantioselective α-benzoylation of aldehydes. This can be achieved through the merger of aminocatalysis and photoredox catalysis nih.govnih.gov. In this approach, a chiral imidazolidinone catalyst condenses with an aldehyde to form a chiral enamine. This enamine can then be selectively benzoylated, establishing the stereocenter that will become the C2 position of the pyrrolidine ring.

Aldehyde SubstrateBenzylating AgentCatalystYield (%)enantiomeric excess (ee %)Reference
Propanal4-Methoxybenzyl bromideChiral Imidazolidinone + Ir photocatalyst8592 nih.gov
ButanalBenzyl bromideChiral Imidazolidinone + Ir photocatalyst9190 nih.gov
Pentanal4-Chlorobenzyl bromideChiral Imidazolidinone + Ir photocatalyst7893 nih.gov

Table 1: Examples of Enantioselective α-Benzylation of Aldehydes via Organocatalysis.

Transition metal catalysis provides a versatile toolkit for the asymmetric synthesis of pyrrolidines. Rhodium and palladium are the most extensively studied metals for this purpose.

Rhodium-Catalyzed Reactions: Rhodium complexes, often in conjunction with chiral phosphine (B1218219) ligands, are effective catalysts for various asymmetric transformations. One notable application is the asymmetric hydroarylation of 3-pyrrolines with arylboronic acids or their derivatives nih.gov. This reaction, catalyzed by a hydroxorhodium complex with a chiral ligand like (R)-segphos, can produce 3-arylpyrrolidines with high enantioselectivity. While this functionalizes the C3 position, it demonstrates the power of rhodium catalysis in creating chiral centers within the pyrrolidine ring.

A more direct approach involves the rhodium-catalyzed C-H activation of N-aryl pyrrolidines researchgate.netsnnu.edu.cn. While this typically leads to functionalization at the C5 position of the N-aryl group, modifications of the directing group and reaction conditions can potentially be exploited for C2 functionalization.

Pyrrolidine SubstrateArylating AgentRhodium Catalyst SystemYield (%)enantiomeric excess (ee %)Reference
N-Boc-3-pyrrolinePhenylboroxine[Rh(OH)((R)-segphos)]₂9598 nih.gov
N-Benzoylpyrrolidine1,3-butadiene and dioxazoloneRh(III) catalyst8799 snnu.edu.cn

Table 2: Examples of Rhodium-Catalyzed Asymmetric Synthesis of Pyrrolidine Derivatives.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions, C-H activation, and cyclization reactions dmaiti.combeilstein-journals.orgsioc-journal.cnresearchgate.netrsc.org. The palladium-catalyzed asymmetric α-arylation of N-Boc-pyrrolidine has been reported, providing a direct route to 2-arylpyrrolidines researchgate.net. This method often relies on the initial enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, followed by transmetalation and palladium-catalyzed cross-coupling with an aryl halide.

Palladium-catalyzed asymmetric carboamination reactions of alkenes can also be employed to construct the pyrrolidine ring with high stereocontrol nih.gov. These reactions can lead to the formation of enantiomerically enriched 2,5-disubstituted pyrrolidines.

Pyrrolidine PrecursorAryl HalidePalladium Catalyst SystemYield (%)enantiomeric excess (er)Reference
N-Boc-pyrrolidine4-IodoanisolePd(OAc)₂ / P(tBu)₃-HBF₄7590:10 researchgate.net
γ-Methylidene-δ-valerolactonePhenyl isocyanatePd₂(dba)₃ / Chiral Phosphoramidite9295:5 rsc.org

Table 3: Examples of Palladium-Catalyzed Asymmetric Synthesis of Pyrrolidine Derivatives.

Diastereoselective Synthesis Routes

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one. This strategy is particularly useful when starting from a chiral precursor, such as an L-proline derivative.

A prominent example is the diastereoselective addition of Grignard reagents to chiral imines or iminium ions derived from proline researchgate.netresearchgate.net. For instance, an N-protected prolinol can be oxidized to the corresponding aldehyde, which is then converted to a chiral imine. The addition of a phenyl Grignard reagent to this imine proceeds with high diastereoselectivity, controlled by the existing stereocenter at C5, to afford the precursor to this compound.

Another powerful diastereoselective method is the iodocyclization of enantiopure homoallylic sulfonamides nih.gov. This reaction yields trans-2,5-disubstituted 3-iodopyrrolidines, which can be further functionalized. The stereochemistry of the starting homoallylic sulfonamide dictates the stereochemistry of the final pyrrolidine product.

The reduction of enamines derived from pyroglutamic acid also provides a versatile route to diastereomerically pure 2,5-disubstituted pyrrolidines researchgate.netrsc.org. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions.

Chiral PrecursorReagentKey StepDiastereomeric Ratio (dr)Reference
N-Sulfinyl imine from prolinolPhenylmagnesium bromideGrignard Addition>95:5 researchgate.net
E-Homoallylic sulfonamideIodine / K₂CO₃Iodocyclization>98:2 nih.gov
Enamine from pyroglutamic acidNaBH₄Reduction>95:5 researchgate.netrsc.org

Table 4: Examples of Diastereoselective Synthesis of Pyrrolidine Derivatives.

Total Synthesis Strategies

The total synthesis of this compound can be achieved through various strategic combinations of the methodologies described above. A convergent and efficient total synthesis would likely employ a chiral pool approach or an early-stage enantioselective catalytic step to establish the key C2 stereocenter, followed by robust and high-yielding reactions to complete the molecule.

One plausible retrosynthetic analysis starts by disconnecting the benzoyl group, suggesting a late-stage acylation or a Grignard addition to a proline-derived aldehyde or Weinreb amide.

A Potential Total Synthesis Route:

Starting Material: Commercially available N-Boc-L-proline.

Weinreb Amide Formation: Conversion of N-Boc-L-proline to the corresponding N,O-dimethylhydroxylamide (Weinreb amide) using a suitable coupling agent. This step proceeds with retention of stereochemistry.

Grignard Reaction: Reaction of the Weinreb amide with phenylmagnesium bromide. This key step introduces the benzoyl group and forms N-Boc-(2R)-2-benzoylpyrrolidine. The reaction is typically high-yielding and avoids over-addition, a common issue with more reactive acylating agents.

Deprotection: Removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the final product, this compound, as its corresponding salt, which can be neutralized to obtain the free base.

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This synthetic plan highlights how a combination of chiral pool synthesis and classic organic transformations can provide a practical and scalable route to enantiomerically pure this compound.

Convergent Synthesis Approaches

A notable convergent strategy for the synthesis of this compound analogues involves the coupling of a pre-formed pyrrolidine ring with a benzoyl moiety or its precursor. For instance, a common method utilizes the reaction of a protected (R)-proline derivative with an organometallic benzoylating agent. A specific example is the reaction of N-protected (R)-proline with a Grignard reagent, such as phenylmagnesium bromide, often mediated by a coupling agent. This approach allows for the introduction of various substituted benzoyl groups by simply changing the corresponding Grignard reagent.

Another convergent approach involves the construction of the pyrrolidine ring from acyclic precursors in a manner that incorporates the benzoyl group or a masked equivalent. For example, a [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile can be employed to form the pyrrolidine ring with the desired stereochemistry and substitution pattern.

Recent advancements have also explored photocatalytic methods. For example, a strategy for the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine has been developed using a combination of a Lewis acid and photoredox catalysis. chemrxiv.orgresearchgate.net This method allows for the skeletal remodeling of the pyrrolidine ring, opening up new convergent pathways to complex analogues. chemrxiv.orgresearchgate.net

Convergent Synthesis Example Key Reaction Starting Materials Reference
Grignard ReactionNucleophilic additionN-Boc-(R)-proline methyl ester, Phenylmagnesium bromide google.com
[3+2] CycloadditionDipolar cycloadditionAzomethine ylide, α,β-unsaturated ketone researchgate.net
Photocatalytic C-N CleavageReductive ring openingN-benzoyl-2-substituted pyrrolidine chemrxiv.orgresearchgate.net

Linear Synthesis Pathways

Linear syntheses involve the sequential modification of a starting material through a series of reactions to build the target molecule step-by-step. While potentially longer, this approach can be more straightforward for certain target structures and allows for a more controlled introduction of functional groups.

A common linear synthesis of this compound starts from (R)-proline. The synthesis typically begins with the protection of the secondary amine of the proline ring, most commonly with a tert-butyloxycarbonyl (Boc) group. The carboxylic acid group is then activated, for example, by forming a Weinreb amide. google.com This intermediate subsequently reacts with a phenyl-containing organometallic reagent, such as phenyllithium (B1222949) or phenylmagnesium bromide, to introduce the benzoyl group. The final step involves the deprotection of the pyrrolidine nitrogen to yield this compound. google.com

An alternative linear route involves the direct acylation of a protected pyrrolidine at the 2-position. This can be achieved through asymmetric lithiation of N-Boc-pyrrolidine followed by trapping with a benzoylating agent. whiterose.ac.uk This method allows for the direct installation of the benzoyl group with stereochemical control.

Furthermore, intramolecular cyclization of acyclic precursors represents another linear strategy. For example, 2,3-dichloropropionamides can undergo intramolecular cyclization under phase-transfer catalysis conditions to yield 2-aryl-4-chloropyrrolidine-2-carbonitrile derivatives, which are precursors to benzoylpyrrolidine analogues. researchgate.net

Linear Synthesis Example Key Steps Starting Material Reference
Weinreb Amide RouteN-protection, Weinreb amide formation, Grignard reaction, Deprotection(R)-Proline google.com
Asymmetric LithiationAsymmetric deprotonation, Electrophilic trappingN-Boc-pyrrolidine whiterose.ac.uk
Intramolecular CyclizationPhase-transfer catalyzed cyclization2,3-Dichloropropionamide researchgate.net

Derivatization Strategies for this compound Core Structure

The this compound core structure serves as a versatile scaffold for the development of a wide range of derivatives with potential applications in various fields, including medicinal chemistry and catalysis. Derivatization strategies typically focus on the functionalization of the benzoyl moiety, modifications of the pyrrolidine ring, and maintaining or altering the stereochemistry of the molecule.

Functionalization of the Benzoyl Moiety

Modifications to the benzoyl group can significantly impact the properties of the molecule. These modifications are typically achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions on the phenyl ring.

Common functionalizations include the introduction of substituents such as halogens, nitro groups, alkyl groups, and alkoxy groups at various positions on the aromatic ring. For example, the synthesis of analogues with a chloro-substituted benzoyl ring has been reported. scribd.com These substitutions can be introduced either on the benzoylating agent prior to its reaction with the pyrrolidine precursor or on the pre-formed this compound molecule, although the latter may present challenges with regioselectivity.

Furthermore, the carbonyl group of the benzoyl moiety can be a site for derivatization. For instance, reduction of the ketone to a secondary alcohol can lead to a new class of chiral ligands.

Benzoyl Moiety Functionalization Reaction Type Example Substituent Reference
HalogenationElectrophilic Aromatic SubstitutionChloro (-Cl) scribd.com
NitrationElectrophilic Aromatic SubstitutionNitro (-NO2)N/A
AlkoxylationNucleophilic Aromatic SubstitutionMethoxy (B1213986) (-OCH3) google.com
Reduction of CarbonylHydride ReductionHydroxyl (-OH) google.com

Modifications of the Pyrrolidine Ring

The pyrrolidine ring offers several positions for modification, including the nitrogen atom and the carbon atoms of the ring.

The secondary amine of the pyrrolidine ring is a common site for derivatization. It can be acylated, alkylated, or sulfonylated to introduce a variety of functional groups. For example, N-acylation with different acyl chlorides can lead to a library of N-substituted analogues. google.com

Functionalization of the carbon backbone of the pyrrolidine ring is more challenging but can be achieved through various synthetic strategies. For instance, lithiation of N-Boc-pyrrolidine at positions other than C2, followed by reaction with an electrophile, can introduce substituents at C3, C4, or C5. whiterose.ac.uk Ring-closing metathesis is another powerful tool for constructing substituted pyrrolidine rings from appropriately designed acyclic precursors. researchgate.net

Additionally, the existing stereocenter at C2 can be used to direct the stereoselective introduction of new substituents. For example, the synthesis of tetra-substituted pyrrolidines has been achieved with good diastereoselectivity. whiterose.ac.uk

Pyrrolidine Ring Modification Position of Modification Reaction Type Example Modification Reference
N-AcylationNitrogenAcylationIntroduction of a second benzoyl group google.com
C-H FunctionalizationC3, C4, C5Asymmetric Lithiation/Electrophilic TrappingAlkylation whiterose.ac.uk
Ring Construction-Ring-Closing MetathesisIntroduction of various substituents researchgate.net
Skeletal RemodelingC2-N bondReductive CleavageConversion to other heterocycles chemrxiv.orgresearchgate.net

Stereochemical Control during Derivatization

Maintaining or controlling the stereochemistry during the derivatization of this compound is crucial, especially for applications where specific stereoisomers are required.

When modifying the benzoyl moiety or the pyrrolidine nitrogen, the stereocenter at C2 is generally not affected, thus preserving the (R)-configuration. However, reactions involving the carbon backbone of the pyrrolidine ring require careful consideration of stereochemical outcomes.

Asymmetric synthesis methodologies are often employed to control the stereochemistry during the formation of the pyrrolidine ring or the introduction of new stereocenters. Chiral auxiliaries, chiral catalysts, and substrate-controlled reactions are common strategies. For instance, the use of chiral catalysts in cyclization reactions can lead to the formation of specific diastereomers. researchgate.net

In cases where a mixture of diastereomers is formed, chromatographic separation techniques are often employed to isolate the desired stereoisomer. The absolute and relative configurations of the products are typically determined by spectroscopic methods, such as NMR, and confirmed by X-ray crystallography. researchgate.net The development of stereoselective derivatization methods is an active area of research, aiming to provide access to a diverse range of enantiomerically pure this compound analogues. whiterose.ac.uknih.gov

Reactivity and Reaction Mechanisms of 2r 2 Benzoylpyrrolidine

Nucleophilic and Electrophilic Transformations

The dual presence of a nucleophilic nitrogen and an electrophilic carbonyl group within the same molecule dictates the primary reaction pathways of (2R)-2-benzoylpyrrolidine. The reactivity at each site can be selectively targeted through the appropriate choice of reagents and reaction conditions.

The ketone moiety in this compound is a primary site for nucleophilic attack. These reactions are fundamental to elaborating the carbon skeleton and introducing new functional groups.

Nucleophilic Addition: Organometallic reagents, such as organolithium and Grignard reagents, readily add to the carbonyl carbon. For instance, the reaction of N-benzoylpyrrolidine with n-butyllithium (n-BuLi) has been systematically studied to produce the corresponding ketone, valerophenone, through nucleophilic acyl substitution. google.com The reaction is rapid, often completing in seconds, even under aerobic conditions. google.com However, a common challenge in these reactions is over-addition, where a second equivalent of the organometallic reagent adds to the newly formed ketone, leading to a tertiary alcohol as a byproduct. google.combeilstein-journals.org The choice of solvent can significantly influence the chemoselectivity, with ethers like cyclopentyl methyl ether (CPME) showing a high propensity for selective ketone formation by stabilizing the tetrahedral intermediate. google.combeilstein-journals.org

Reduction: The carbonyl group can be stereoselectively reduced to a secondary alcohol. The reduction of N-Boc-protected this compound is a key step in the synthesis of chiral pyrrolidin-2-yl-methanol derivatives. google.com For example, catalytic hydrogenation over a suitable catalyst can convert the ketone to the corresponding alcohol, (S)-phenyl-[(2R)-pyrrolidin-2-yl]methanol, with high diastereoselectivity. google.com This transformation underscores the influence of the existing C2 stereocenter on the facial selectivity of the hydride attack. Alcohol dehydrogenases (ADHs) also represent a biocatalytic approach for the stereoselective reduction of ketones. nih.gov

Table 1: Nucleophilic Addition of n-BuLi to N-Benzoylpyrrolidine A study investigating the influence of solvent on the reaction of N-benzoylpyrrolidine with n-butyllithium.

SolventConversion (%)Ketone : Alcohol RatioKetone Yield (%)Reference
Hexane8882:1871 google.com
DEE (Diethyl ether)10092:888 google.com
DME (Dimethoxyethane)10095:589 google.com
TBME (tert-Butyl methyl ether)10095:590 google.com
CPME (Cyclopentyl methyl ether)10098:293 google.com

The secondary amine of the pyrrolidine (B122466) ring is a nucleophilic center, readily undergoing reactions such as acylation and alkylation. These transformations are often employed to install protecting groups or to modify the steric and electronic properties of the molecule.

N-Acylation and N-Alkylation: The nitrogen atom can be acylated using acylating agents like acyl chlorides or anhydrides. The N-benzoyl group itself is a result of such a reaction and is crucial for certain transformations. For example, in photoredox-catalyzed C-N bond cleavage, the N-benzoyl group is essential for activating the system towards single-electron reduction, a reaction that fails with N-acetyl or N-trifluoroacetyl groups. nih.govacs.org N-alkylation is also a common transformation, although it can sometimes compete with other desired reactions. unicamp.br Protecting the nitrogen, for example as an N-Boc carbamate, is a common strategy to temporarily block its nucleophilicity and direct reactivity towards other parts of the molecule. google.comwhiterose.ac.uk

Stereoselective Reactions Involving this compound

The C2 stereocenter in this compound exerts significant stereochemical control over reactions at adjacent centers, making it a valuable chiral building block for asymmetric synthesis.

The chiral center at the C2 position directly influences the stereochemical outcome of nucleophilic additions to the adjacent carbonyl group, leading to the formation of diastereomeric products in unequal ratios.

The reduction of the carbonyl group is a well-documented example of a diastereoselective reaction. The hydrogenation of tert-butyl this compound-1-carboxylate, for instance, yields predominantly the (S)-alcohol diastereomer, (S)-phenyl-[(2R)-pyrrolidin-2-yl]methanol. google.com This outcome is consistent with models of asymmetric induction, such as Cram's rule and the Felkin-Anh model, where the nucleophile (hydride) preferentially attacks the less hindered face of the carbonyl. The bulky N-Boc-pyrrolidine substituent directs the incoming nucleophile to the opposite face. The reduction of N-t-BOC-protected-N-alkyl α-aminoketones with bulky hydride reagents like LiEt₃BH also shows high selectivity for the syn-β-aminoalcohol. cdnsciencepub.com

This compound and its derivatives can be employed as chiral auxiliaries or catalysts to induce enantioselectivity in a variety of chemical transformations. The proline scaffold is a well-established motif in organocatalysis and asymmetric synthesis. jst.go.jp

While direct examples of this compound as a catalyst are not extensively documented in the provided context, related proline derivatives are used to facilitate asymmetric reactions. For example, proline-catalyzed α-amination of aldehydes and ketones is a powerful method for synthesizing chiral α-amino acids. Furthermore, pyrrolidine amides can act as directing groups in transition-metal-catalyzed C-H activation reactions, achieving high diastereoselectivity. nih.gov The fixed conformation of the pyrrolidine ring and the defined stereochemistry at C2 make it an effective scaffold for transferring chiral information during a reaction. unicamp.brsemanticscholar.org

Mechanistic Insights into Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

A notable transformation that has been mechanistically elucidated is the reductive cleavage of the C2-N bond in N-benzoyl pyrrolidines, a process that remodels the heterocyclic core. nih.gov This reaction proceeds via a photoredox-catalyzed single-electron transfer (SET) mechanism. nih.govacs.org

Lewis Acid Activation: A Lewis acid, such as zinc triflate (Zn(OTf)₂), coordinates to the oxygen atom of the benzoyl carbonyl group. nih.govacs.org This coordination activates the amide towards reduction, making it more susceptible to electron transfer. nih.govacs.org

Single-Electron Transfer (SET): An excited-state photoredox catalyst transfers a single electron to the activated amide complex. nih.govacs.org Cyclic voltammetry studies have confirmed that the Lewis acid is essential for lowering the reduction potential of the amide to a level accessible by common photocatalysts. nih.govacs.org

C-N Bond Cleavage: The resulting aminoketyl radical intermediate undergoes rapid, site-selective cleavage of the C2-N bond. nih.govacs.org This regioselectivity is attributed to the formation of a more stable radical intermediate. nih.govacs.org

Further Transformation: The generated carbon-centered radical can then be trapped by various reagents or participate in subsequent cyclization or addition reactions, allowing for diverse skeletal remodeling of the original pyrrolidine framework. nih.govacs.org

In the case of nucleophilic addition to the carbonyl group, DFT calculations have provided insight into the stability of the tetrahedral intermediate. google.com The solvent's ability to stabilize this intermediate is key to preventing its collapse and subsequent over-addition of the nucleophile, thereby favoring the formation of the desired ketone product. google.combeilstein-journals.org The stereochemical outcome of these additions is rationalized by steric models where the approach of the nucleophile is directed by the bulky substituent at the C2 chiral center.

Computational Studies on Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving the N-benzoylpyrrolidine scaffold.

One area of study has been the base-mediated ring expansion of δ-cyclobutanes to form densely substituted pyrrolidine-2,5-dicarboxylates, where N-benzoyl-pyrrolidine derivatives are the main products. rsc.orgresearchgate.net The mechanism of this cyclobutane-to-pyrrolidine ring expansion has been elucidated using DFT methods, providing a theoretical framework for this transformation. rsc.org

Another significant computational investigation focused on the reaction of N-benzoylpyrrolidine with organolithium reagents to form ketones. unito.it Spectroscopic investigations supported by DFT calculations provided insights into the stability of the tetrahedral intermediate involved in the reaction mechanism. These studies revealed that the intermediate's stability is influenced by the solvent, with cyclopentyl methyl ether (CPME) being particularly effective at retaining it. unito.it This computational analysis helps to explain the high chemoselectivity and suppression of over-addition products observed experimentally. unito.it

Reaction TypeComputational MethodKey FindingsReference
Ring Expansion to PyrrolidineDFTElucidation of the cyclobutane-to-pyrrolidine ring expansion mechanism. rsc.org
Nucleophilic Acyl SubstitutionDFTThe stability of the tetrahedral intermediate is enhanced in CPME, preventing over-addition. unito.it

Application of 2r 2 Benzoylpyrrolidine in Asymmetric Catalysis

As Chiral Ligand in Transition Metal Catalysis

The (2R)-2-benzoylpyrrolidine framework is a valuable platform for the development of chiral ligands that can coordinate with transition metals to create highly effective and selective asymmetric catalysts. These metal complexes have been successfully employed in a range of enantioselective reactions.

The design of chiral ligands based on this compound often involves modification of the pyrrolidine (B122466) nitrogen and the benzoyl moiety to introduce additional coordinating atoms, such as phosphorus or nitrogen. These modifications create bidentate or tridentate ligands that can form stable chelate complexes with transition metals like rhodium, palladium, and iridium. whiterose.ac.uk The stereochemistry of the pyrrolidine ring directs the spatial arrangement of the substituents, creating a well-defined chiral environment around the metal center. This chiral pocket is crucial for differentiating between the enantiotopic faces of a prochiral substrate, leading to high enantioselectivity in the catalyzed reaction.

The coordination of these ligands to transition metals is influenced by the electronic properties of the benzoyl group and any additional donor atoms. For instance, phosphine-alkene ligands derived from similar chiral backbones demonstrate the principle of combining a hard phosphorus donor with a soft alkene π-system to achieve strong coordination and a suitable chiral environment. whiterose.ac.uk The flexibility and conformational rigidity of the resulting metallacycle are key factors in determining the catalytic activity and selectivity.

Recent studies have also explored the impact of the N-acyl group on the reactivity of pyrrolidine derivatives in catalytic processes. For example, in photoredox catalysis, the nature of the N-benzoyl group has been shown to be crucial for facilitating single-electron transfer when coordinated to a Lewis acid like Zn(OTf)₂. acs.orgnih.gov This highlights the intricate role of the benzoyl moiety in the electronic properties and reactivity of the coordinated metal complex.

While specific examples detailing the use of this compound itself as a ligand in enantioselective hydrogenation are not extensively documented in the provided results, the closely related (S)-phenyl-[(2R)-pyrrolidin-2-yl]methanol derivatives are highlighted as key intermediates in the synthesis of chiral phosphine (B1218219) ligands. google.com These phosphine ligands are known to be effective in transition metal-catalyzed asymmetric hydrogenation reactions. google.com The general principle involves the formation of a chiral metal-hydride species that delivers hydrogen to a prochiral substrate with high facial selectivity. The success of such reactions is highly dependent on the structure of the chiral ligand, which dictates the stereochemical outcome.

The synthesis of these chiral pyrrolidin-2-yl-methanol derivatives often involves the hydrogenation of a ketone precursor, such as a tert-butyl this compound-1-carboxylate, in the presence of a platinum group metal catalyst like palladium on carbon. google.com This underscores the importance of hydrogenation processes in accessing the building blocks for more complex chiral ligands.

This compound-derived ligands have potential applications in asymmetric cross-coupling reactions, a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. While direct examples with the parent compound are sparse in the search results, the utility of chiral pyrrolidine-based ligands in this area is well-established. For instance, chiral phosphine-alkene ligands have been designed for use in palladium-catalyzed asymmetric reactions. whiterose.ac.uk

Furthermore, recent advancements in photoredox catalysis have enabled the C-H arylation of N-benzoyl pyrrolidines. acs.org This type of reaction, which forges a C-C bond, can be rendered asymmetric through the use of a chiral catalyst system, although the provided text focuses on the substrate's reactivity. The development of chiral ligands capable of controlling the stereochemistry in such cross-coupling reactions involving pyrrolidine scaffolds is an active area of research. whiterose.ac.uk

The versatility of ligands derived from the this compound framework extends to other metal-catalyzed enantioselective transformations. For example, chiral phosphine ligands are broadly applicable in reactions such as hydrosilylation, hydroboration, and hydroformylation. google.com The fundamental principle remains the creation of a chiral environment around the metal center that influences the stereochemical course of the reaction.

Recent research has also demonstrated the use of related pyrrolidine derivatives in Rh(III)-catalyzed C-H bond additions to provide arylglycines with high diastereoselectivity. nih.gov This highlights the potential for developing catalysts based on the this compound scaffold for a variety of enantioselective C-H functionalization reactions. Additionally, the synthesis of chiral phosphine-alkene ligands from bicyclic precursors points towards their application in rhodium-catalyzed 1,4-conjugate addition reactions. whiterose.ac.uk

As Organocatalyst in Stereoselective Transformations

Beyond its role in metal catalysis, the this compound scaffold can be incorporated into purely organic molecules that act as catalysts. This field of organocatalysis offers the advantage of avoiding potentially toxic and expensive transition metals.

This compound derivatives, particularly those based on the closely related proline scaffold, are highly effective organocatalysts for the asymmetric aldol (B89426) reaction. emorychem.science The mechanism of proline-catalyzed aldol reactions typically involves the formation of an enamine intermediate between the ketone donor and the secondary amine of the pyrrolidine catalyst. This enamine then attacks the aldehyde acceptor, with the stereochemistry of the product being controlled by the chiral environment of the catalyst.

Research has shown that modifications to the proline backbone, such as the introduction of sulfonamide or thioamide functionalities, can significantly influence the reactivity and enantioselectivity of the catalyst. nih.gov For instance, prolinamides and prolinethioamides have been developed and tested in enantioselective aldol reactions, sometimes achieving good results with low catalyst loadings. nih.gov The design of these bifunctional organocatalysts often aims to create a more compact transition state, sometimes with the aid of a small amount of water, to enhance stereoselectivity. nih.gov The development of novel organocatalysts derived from amino acids for direct aldol reactions in both organic and aqueous media has yielded aldol products with high diastereoselectivities and enantioselectivities. emorychem.science

Below is a table summarizing the application of various pyrrolidine-based organocatalysts in the asymmetric aldol reaction, highlighting the catalyst, substrates, and the stereochemical outcome.

CatalystAldehydeKetoneDiastereoselectivity (dr)Enantioselectivity (ee)Reference
L-prolinamido-sulfonamide 30dAromatic aldehydesAcetone (B3395972)Not specifiedModerate nih.gov
Thioamide 9dAromatic aldehydesNot specifiedNot specifiedGood nih.gov
Phthalimido-prolinamide 28Aromatic aldehydesKetonesNot specifiedHigh (improved with water) nih.gov
Amino acid-derived organocatalystsBroader range of substratesNot specifiedup to 99:1up to >99% emorychem.science

Enantioselective Mannich Reactions

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that creates β-amino carbonyl compounds, which are valuable precursors for synthesizing a wide range of nitrogen-containing molecules, including alkaloids and pharmaceuticals. researchgate.net The development of enantioselective variants, particularly those using organocatalysts derived from proline, has been a significant area of research. wikipedia.orgresearchgate.net

Catalysts based on the N-acyl proline scaffold are effective in promoting direct asymmetric Mannich-type reactions. However, the scope of these reactions can be limited by the acidity of the pronucleophile. For instance, simple 2-alkylazaarene N-oxides have been challenging substrates due to their low acidity, making deprotonation by conventional organobases difficult. To overcome this, highly basic organocatalysts, such as chiral bis(guanidino)iminophosphoranes, have been successfully employed. These "superbase" catalysts can deprotonate less acidic pronucleophiles like 2-benzylpyridine (B1664053) N-oxides, enabling their reaction with N-Boc imines to proceed with good yields and high levels of stereocontrol. nih.gov

The N-oxide moiety in the substrate plays a critical role in achieving high stereoselectivity, and the choice of reaction conditions, such as temperature, is crucial for suppressing undesired side reactions. nih.gov Research has shown that a variety of substituents on the phenyl ring of the 2-benzylpyridine N-oxide are well-tolerated. Both electron-donating and electron-withdrawing groups can be accommodated, consistently producing the desired products with good to excellent diastereo- and enantioselectivity. nih.gov

Table 1. Enantioselective Direct Mannich-Type Reaction of 2-Benzylpyridine N-Oxides with an N-Boc Imine Catalyzed by a Chiral Organosuperbase nih.gov
Substrate (2-Benzylpyridine N-oxide)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
Phenyl8594:693
4-Methoxyphenyl8191:990
3,4-Methylenedioxyphenyl8591:990
4-Fluorophenyl9395:595
4-Bromophenyl9895:595
4-(Trifluoromethyl)phenyl9995:596
2-Naphthyl8993:792
2-Thienyl7284:1690

Other Organocatalytic Applications

The utility of the (2R)-pyrrolidine framework extends beyond Mannich reactions to a broad spectrum of other important organocatalytic transformations. The aldol reaction, which forges a β-hydroxy carbonyl moiety, is arguably one of the most significant applications of proline-based catalysts. wikipedia.orgresearchgate.net Organocatalysts derived from (S)-proline (the enantiomer of the (2R)-pyrrolidine core) have been synthesized and proven to be stable and reusable. nih.gov These catalysts effectively mediate the asymmetric aldol reaction between acetone and various substituted benzaldehydes, affording moderate to good enantioselectivities depending on the electronic nature of the aldehyde's substituents. nih.gov

Beyond aldol chemistry, these catalysts are proficient in promoting asymmetric Michael additions, another cornerstone of C-C bond formation. wikipedia.orgresearchgate.net They also find application in more complex transformations like cycloaddition reactions, demonstrating the broad applicability of the N-acyl pyrrolidine scaffold in constructing diverse and stereochemically rich molecular architectures. nih.gov

Table 2. Asymmetric Aldol Reaction of Acetone with Substituted Benzaldehydes Using a Proline-Based Organocatalyst nih.gov
AldehydeTime (h)Yield (%)Enantiomeric Excess (ee, %)
4-Nitrobenzaldehyde248561
4-Chlorobenzaldehyde486045
4-Bromobenzaldehyde486241
Benzaldehyde724035
4-Methylbenzaldehyde723525
4-Methoxybenzaldehyde723020

Catalyst Performance and Chiral Induction Mechanisms

Factors Influencing Enantioselectivity and Diastereoselectivity

The stereochemical outcome of reactions catalyzed by N-acyl pyrrolidines is governed by a delicate interplay of several factors that influence the energy of the diastereomeric transition states. The widely accepted Houk-List model proposes a transition state where the catalyst's carboxylic acid group (in the case of N-acyl proline derivatives) activates the aldehyde acceptor through hydrogen bonding, while the enamine, formed from the catalyst's secondary amine and the ketone donor, acts as the nucleophile. researchgate.netrsc.org

Key factors that modulate stereoselectivity include:

Catalyst Structure: Subtle modifications to the catalyst's framework can lead to significant changes in selectivity. The N-benzoyl group provides a specific steric and electronic environment. Further modifications, such as incorporating the catalyst into a mechanically interlocked structure like a rotaxane, can create a dynamic chiral pocket that enhances both reaction yield and enantioselectivity. nih.gov Computational studies on various proline analogs have shown how structural differences alter the transition state geometries and, consequently, the stereochemical preference. nih.gov

Solvent: The reaction medium has a profound impact. Solvent choice can influence both the catalytic activity and the stereoselectivity by altering the stability of the transition states and intermediates. acs.org For example, in aldol reactions, switching from one solvent to another can significantly change the enantiomeric ratio of the product. acs.org In some systems, particularly those involving supported catalysts, the presence of water can be essential for catalyst regeneration by hydrolyzing the iminium ion intermediate. rsc.org

Additives and Co-catalysts: The addition of co-catalysts or additives can fine-tune the reaction pathway. For instance, boronic acids have been used as secondary modifiers in proline-catalyzed aldol reactions, interacting with the catalyst in situ to alter the diastereoselectivity of the reaction. acs.org Similarly, the counter-ion present in the reaction mixture can act as a proton shuttle, influencing the energy barriers of the catalytic cycle. rsc.org

Temperature: As with most chemical reactions, temperature is a critical parameter. Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the competing diastereomeric transition states. It can also be used to suppress unwanted side reactions or reverse pathways, leading to a cleaner reaction profile and higher product purity. nih.gov

Catalyst Regeneration and Reusability

A significant advantage of organocatalysts, particularly from an economic and environmental standpoint, is the potential for their recovery and reuse. rsc.org While homogeneous catalysts like (2R)-1-benzoylpyrrolidine-2-carboxylic acid can be challenging to separate from the reaction mixture, significant effort has been directed towards immobilizing proline-based catalysts on solid supports. researchgate.netuab.cat

This process of "heterogenization" involves grafting the catalyst onto materials such as polymers, silica, or hybrid silicas. researchgate.netrsc.orguab.cat The resulting supported catalyst can be easily removed from the reaction mixture by simple filtration, allowing for its regeneration and reuse in subsequent reaction cycles. Studies have demonstrated that these heterogeneous catalysts can be reused multiple times with only a minor decrease in yield, which is often attributed to mechanical loss of the catalyst during recovery, while maintaining high levels of stereoselectivity. rsc.org For example, a silica-functionalized L-proline catalyst used for an aldol condensation was successfully reused for three runs without a significant loss in stereoselectivity. rsc.org In other systems, supported dipeptide catalysts have been reused up to nine times with reproducible results. mdpi.com This robustness and reusability make supported N-acyl pyrrolidine catalysts highly attractive for sustainable chemical manufacturing.

Table 3. Reusability of a Heterogeneous Proline-Based Catalyst in an Aldol Condensation rsc.org
RunYield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, % anti)
19496:4>99
29196:4>99
38995:5>99

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular framework, stereochemistry, and electronic properties of (2R)-2-benzoylpyrrolidine in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, NOESY) NMR experiments are utilized to assign proton and carbon signals and to establish the compound's stereochemistry.

While specific NMR data for the parent this compound is not extensively published, data for the closely related N-protected derivative, tert-butyl this compound-1-carboxylate, provides significant insight into the expected chemical shifts and multiplicities. google.com The protons on the pyrrolidine (B122466) ring typically appear in the range of 1.80 to 3.80 ppm, while the methine proton at the C2 chiral center is expected further downfield due to the influence of the adjacent carbonyl and phenyl groups. google.com The aromatic protons of the benzoyl group typically resonate between 7.40 and 8.10 ppm. google.com

Table 1: Representative ¹H NMR Data for a this compound Derivative (Based on tert-butyl this compound-1-carboxylate) google.com

Proton AssignmentChemical Shift (δ) ppm (Multiplicity)
Benzoyl (aromatic)7.89 - 8.11 (m)
Benzoyl (aromatic)7.42 - 7.67 (m)
H-2 (pyrrolidine)5.12 - 5.47 (m)
H-5 (pyrrolidine)3.39 - 3.79 (m)
H-3 (pyrrolidine)2.21 - 2.49 (m)
H-3, H-4 (pyrrolidine)1.81 - 2.03 (m)

Note: Data is for the N-Boc protected analogue in CHLOROFORM-d. 'm' denotes multiplet.

Two-dimensional NMR techniques are crucial for unambiguous assignments. Correlation Spectroscopy (COSY) helps establish the connectivity of protons within the pyrrolidine ring, while Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon atom. The key experiment for stereochemical assignment is the Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions between protons. A NOESY experiment can confirm the relative orientation of the benzoyl group with respect to the pyrrolidine ring.

Furthermore, ¹³C NMR studies are instrumental in analyzing the electronic environment of the carbon atoms. In studies involving N-benzoyl pyrrolidines, the chemical shift of the amide carbonyl carbon is particularly sensitive to its electronic environment. For instance, the coordination of a Lewis acid, such as zinc triflate (Zn(OTf)₂), to the carbonyl oxygen results in a noticeable downfield shift of the carbonyl carbon signal in the ¹³C NMR spectrum, confirming the site of interaction. nih.govacs.orgresearchgate.net

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound. chemrxiv.org These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

The benzoyl group in this compound acts as a chromophore. The electronic transitions within this chromophore, specifically the n→π* and π→π* transitions, are perturbed by the adjacent chiral center (C2). This interaction gives rise to characteristic Cotton effects in the CD and ORD spectra. For example, studies on related compounds with a benzoylthio-chromophore show distinct CD curves that are used to establish stereochemistry. rsc.org

The absolute configuration is definitively assigned by comparing the experimentally measured CD and ORD spectra with spectra predicted by quantum mechanical calculations, often using density functional theory (DFT). researchgate.net By calculating the theoretical spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental data allows for an unambiguous assignment of the absolute configuration as (R).

High-Resolution Mass Spectrometry (HRMS) is a vital analytical tool used to confirm the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecule with extremely high accuracy (typically to four or more decimal places).

By comparing the experimentally measured exact mass with the theoretically calculated mass for the molecular formula C₁₁H₁₃NO, the elemental composition can be unequivocally confirmed. rsc.org This analysis is critical for distinguishing the compound from other isomers or molecules with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₃NO
Exact Mass (Calculated)175.0997
Common Ion (ESI+)[M+H]⁺
Calculated m/z for [M+H]⁺176.1070

Note: HRMS provides the elemental formula, confirming the structure against other possibilities.

Crystallographic Studies

Crystallographic techniques, particularly X-ray diffraction, provide the most precise information about the atomic arrangement of this compound in the solid state.

These studies show that the five-membered pyrrolidine ring typically adopts an envelope or twisted conformation to minimize steric strain. researchgate.net The analysis would define the puckering of the ring and the precise orientation of the C2-benzoyl substituent, which can be either pseudo-equatorial or pseudo-axial depending on crystal packing forces and intramolecular interactions. The determination of the absolute configuration from a good quality crystal containing a known chiral reference is also possible, or more commonly, by measuring the Flack parameter. whiterose.ac.uk

The study of how this compound interacts to form co-crystals or coordination complexes provides insight into its intermolecular interactions. A significant area of study is its interaction with Lewis acids. N-benzoyl pyrrolidines are known to form complexes with Lewis acids like zinc triflate (Zn(OTf)₂).

NMR studies have demonstrated that the Lewis acid coordinates to the oxygen atom of the amide carbonyl group. nih.govacs.org This interaction polarizes the amide bond, making the C-N bond more susceptible to cleavage. This complex formation is crucial for enabling certain synthetic transformations, such as reductive ring-opening reactions under photoredox conditions. nih.gov The formation of this complex can be monitored by the downfield shift of the carbonyl carbon in the ¹³C NMR spectrum, providing a clear spectroscopic signature of the interaction. researchgate.net

Conformational Dynamics and Energy Landscape

The conformational landscape of this compound is primarily defined by two key structural elements: the puckering of the five-membered pyrrolidine ring and the restricted rotation around the amide bond connecting the pyrrolidine nitrogen to the benzoyl group. The interplay between these elements results in a complex energy surface with multiple local minima corresponding to different conformers.

Furthermore, the amide C(O)-N bond possesses a partial double-bond character due to electron delocalization. researchgate.net This creates a significant energy barrier to rotation, leading to the existence of E/Z geometric isomers (atropisomers) and resulting in magnetic non-equivalence for the nitrogen substituents in NMR spectroscopy. researchgate.net Dynamic NMR (DNMR) studies have been employed to quantify the rotational barriers, which are typically in the range of 15-23 kcal/mol for related tertiary amides. researchgate.net

Computational Conformational Analysis

Computational chemistry serves as a powerful tool for investigating the conformational preferences and energy landscape of this compound. Quantum chemical calculations, particularly Density Functional Theory (DFT) methods like B3LYP, are frequently used to explore the potential energy surface, identify stable conformers, and calculate the energy barriers between them. beilstein-journals.orgnih.govfrontiersin.org These theoretical studies often complement experimental data from techniques like NMR spectroscopy and X-ray crystallography. researchgate.netnih.gov

The conformational analysis of the pyrrolidine ring involves mapping its pseudorotation cycle. beilstein-journals.org The geometry of the ring can be described by two main parameters: the phase angle (P) and the maximum puckering amplitude (Φmax). beilstein-journals.org The phase angle indicates which atoms are out of the plane, while the puckering amplitude describes the degree of distortion. beilstein-journals.org For substituted pyrrolidines, computational models can predict the preferred pucker modes, often designated as Cγ-exo (C4-exo) and Cγ-endo (C4-endo) envelope conformers. nih.govresearchgate.net

Theoretical calculations are also crucial for understanding the restricted rotation around the amide bond. Studies on N-benzoyl pyrrolidine and its derivatives have used computational methods to calculate the free energy of activation (ΔG≠) for this rotation, showing good agreement with experimental values obtained from DNMR. researchgate.net These calculations help to rationalize how factors like sterics and electronics influence the stability of the ground state and the transition state of the rotational process. researchgate.net

Computational Method Application in Pyrrolidine Analysis Key Findings/Insights
Density Functional Theory (DFT) (e.g., B3LYP) Used to model conformational preferences, calculate relative energies of conformers, and determine rotational barriers. beilstein-journals.orgnih.govfrontiersin.orgAccurately predicts stable conformers and energy landscapes; helps rationalize substituent effects. beilstein-journals.orgfrontiersin.org
NMR Spectroscopy and Molecular Modeling Combined approach to investigate the conformational preferences of the pyrrolidine ring in solution. beilstein-journals.orgnih.govElucidates the equilibrium between different envelope (E) and twist (T) conformations. beilstein-journals.org
Dynamic NMR (DNMR) Spectroscopy Measures the energy barriers for dynamic processes like amide bond rotation. researchgate.netQuantifies the free energy of activation (ΔG≠) for restricted C-N bond rotation, confirming its partial double-bond character. researchgate.net

Influence of Substituents on Conformation

Substituents on either the pyrrolidine ring or the benzoyl group can profoundly impact the conformational equilibrium of this compound. These effects can be steric, electronic, or a combination of both, altering the pucker of the five-membered ring and the rotational barrier of the amide bond. acs.orgresearchgate.net

Substituents on the Pyrrolidine Ring:

The position and nature of substituents on the pyrrolidine ring are critical in determining its conformation. acs.org For instance, studies on 4-substituted prolines (a close analog) show that substituents strongly influence the ring's pucker. nih.govresearchgate.net

Steric Effects : A sterically demanding group, such as a tert-butyl group at the C-4 position, will strongly favor a pseudoequatorial orientation. This forces the ring into a specific pucker—cis-substitution leads to an exo pucker, while trans-substitution induces an endo pucker. nih.govresearchgate.net

Electronic Effects : Electronegative substituents also exert significant control. An electronegative substituent in the 4-trans position tends to favor the exo pucker, whereas a 4-cis electronegative substituent promotes the endo pucker. nih.govresearchgate.net Hydroxy substituents at C-4 have been noted to have a greater impact on the cis-trans isomerization equilibrium compared to those at C-3. acs.org

Substituents on the Benzoyl Group:

Substituents on the aromatic ring of the benzoyl group primarily influence the electronic properties and rotational barrier of the amide bond.

Para-Substituents : A study on N-(4-substituted-benzoyl) pyrrolidines demonstrated that electron-donating groups, like a methoxy (B1213986) group, decrease the rotational barrier around the C-N amide bond. researchgate.net This is because they increase the electron density on the nitrogen, reducing the double-bond character of the amide linkage. Conversely, electron-withdrawing groups would be expected to increase this barrier.

Ortho-Substituents : The introduction of a substituent at the ortho position of the benzoyl ring can introduce significant steric hindrance. This can force the aryl ring to rotate, altering the electronic conjugation with the amide group and potentially inhibiting certain chemical reactions. acs.org

Substituent Position Type of Substituent Observed Conformational Effect Reference
Pyrrolidine C-4 (trans) Sterically demanding (e.g., tert-butyl)Favors pseudoequatorial orientation, inducing an endo pucker. nih.govresearchgate.net
Pyrrolidine C-4 (cis) Sterically demanding (e.g., tert-butyl)Favors pseudoequatorial orientation, inducing an exo pucker. nih.govresearchgate.net
Pyrrolidine C-4 (trans) ElectronegativeFavors the exo pucker. nih.govresearchgate.net
Pyrrolidine C-4 (cis) ElectronegativeFavors the endo pucker. nih.govresearchgate.net
Benzoyl (para) Electron-donating (e.g., -OCH₃)Decreases the rotational barrier of the C(O)-N amide bond. researchgate.net
Benzoyl (ortho) Steric bulk (e.g., -CH₃)Can cause the aryl ring to rotate, changing the electronic state. acs.org

Computational and Theoretical Studies on 2r 2 Benzoylpyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Electronic Structure and Molecular Orbital Analysis

DFT calculations can elucidate the electronic structure of (2R)-2-benzoylpyrrolidine, providing a detailed picture of electron distribution and molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For a molecule like this compound, the HOMO is expected to be localized primarily on the benzoyl group and the nitrogen atom of the pyrrolidine (B122466) ring, which are the most electron-rich regions. The LUMO, conversely, is likely to be centered on the antibonding π* orbital of the carbonyl group and the phenyl ring. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 1: Hypothetical Frontier Orbital Energies for this compound based on Analogous Compounds

Molecular OrbitalEnergy (eV)Description of Probable Localization
HOMO-6.5Primarily on the phenyl ring and lone pair of the nitrogen atom.
LUMO-1.2Primarily on the π* orbital of the carbonyl group and phenyl ring.
HOMO-LUMO Gap5.3Indicates moderate chemical reactivity.

Note: The values in this table are illustrative and based on typical DFT results for structurally similar molecules.

Prediction of Spectroscopic Properties

DFT calculations are a reliable method for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. Similarly, by computing the vibrational frequencies, an IR spectrum can be simulated.

These predictions are invaluable for confirming the structure of a synthesized compound or for assigning signals in experimentally obtained spectra. For this compound, DFT would likely predict distinct signals for the protons and carbons of the pyrrolidine ring and the benzoyl group. For example, the protons on the carbon atom attached to the benzoyl group (C2) would be significantly deshielded due to the electron-withdrawing effect of the carbonyl group. In the IR spectrum, a strong absorption band corresponding to the C=O stretching vibration of the ketone would be a prominent feature, typically predicted in the range of 1650-1700 cm⁻¹.

Studies on N-substituted piperidine (B6355638) and pyrrolidine derivatives have demonstrated a strong correlation between DFT-calculated and experimental NMR chemical shifts, validating the use of these theoretical methods for structural elucidation. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational changes, solvent effects, and intermolecular interactions.

Conformational Flexibility and Solvent Effects

The this compound molecule possesses several degrees of conformational freedom. The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov Furthermore, rotation around the C-N amide bond and the C-C bond connecting the pyrrolidine ring to the benzoyl group can lead to different conformers.

MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. Dynamic NMR studies on N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives have shown that the barrier to rotation around the C-N amide bond is influenced by substituents on the benzoyl group. researchgate.net For example, an electron-donating group like a methoxy (B1213986) group on the para position of the benzene (B151609) ring has been found to decrease the rotational barrier. researchgate.net

The solvent environment can significantly influence the conformational preferences of a molecule. MD simulations in explicit solvent models (e.g., water or chloroform) can reveal how solvent molecules interact with this compound and affect its structure and dynamics. For instance, polar solvents are expected to stabilize more polar conformers through dipole-dipole interactions or hydrogen bonding. Studies on N-methylpyrrolidone in water have shown a strong structuring effect of the pyrrolidone ring on the surrounding water molecules. rsc.org

Ligand-Substrate Interactions in Catalysis

Pyrrolidine-based structures are central to a class of organocatalysts, most notably proline and its derivatives, which are used in a variety of asymmetric reactions. nih.govlongdom.org While this compound itself is not a catalyst in the same vein as proline, computational studies of proline-catalyzed reactions provide a framework for understanding how the pyrrolidine scaffold can interact with substrates.

In proline catalysis, the pyrrolidine nitrogen acts as a nucleophile, forming an enamine or iminium ion intermediate with the substrate. pnas.org The stereochemistry of the product is then controlled by the chiral environment of the catalyst. MD simulations and DFT calculations can be used to model the transition states of these reactions, revealing the key non-covalent interactions (e.g., hydrogen bonding, steric hindrance) that govern stereoselectivity. nih.govresearchgate.net

Should this compound or its derivatives be investigated as catalysts or ligands in a catalytic system, MD simulations would be a crucial tool to explore the binding mode with a substrate or metal center and to understand the dynamic interactions that influence the catalytic outcome.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. scispace.comnih.gov These models are often used in drug discovery and materials science to predict the properties of new, unsynthesized compounds.

For derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds with variations at different positions (e.g., substituents on the phenyl ring or the pyrrolidine ring). The biological activity of these compounds would then be measured, and a mathematical model would be built to relate this activity to various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Numerous QSAR studies have been successfully applied to various classes of pyrrolidine derivatives to understand the structural requirements for their activity as, for example, neuraminidase inhibitors or antiarrhythmic agents. nih.govnih.gov These studies often employ techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build 3D-QSAR models. nih.gov The resulting models, often visualized as contour maps, highlight regions where steric bulk, positive or negative charge, or hydrophobicity would be favorable or unfavorable for activity, thereby guiding the design of more potent derivatives. frontiersin.org

Table 2: Common Molecular Descriptors Used in QSAR Studies of Pyrrolidine Derivatives

Descriptor TypeExamplesInformation Provided
Electronic Partial atomic charges, Dipole moment, HOMO/LUMO energiesDescribes the electronic distribution and reactivity of the molecule.
Steric Molecular weight, Molecular volume, Surface areaRelates to the size and shape of the molecule and its fit into a binding site.
Hydrophobic LogP (octanol-water partition coefficient)Indicates the lipophilicity of the molecule, affecting its membrane permeability and binding.
Topological Connectivity indices, Wiener indexEncodes information about the branching and connectivity of the molecular graph.

Prediction of Catalytic Efficiency

Without specific computational models and transition state analyses for reactions catalyzed by this compound, any prediction of its catalytic efficiency remains speculative. Theoretical studies would be required to calculate the energy barriers of reaction pathways involving this catalyst to provide quantitative estimates of its effectiveness.

Structure-Reactivity Correlations

Similarly, establishing detailed structure-reactivity correlations for this compound is not possible without dedicated computational research. While general principles from studies on other proline derivatives might offer some initial hypotheses, the electronic and steric effects of the benzoyl group are unique and would necessitate specific theoretical modeling to understand their impact on the catalyst's reactivity and its interaction with various substrates.

Advanced Applications and Future Directions

Role of (2R)-2-Benzoylpyrrolidine as a Chiral Building Block

A chiral building block, or synthon, is a molecule that contains a pre-existing stereocenter and can be incorporated into a larger molecule, thereby controlling the stereochemistry of the final product. The synthesis of many modern pharmaceuticals and agrochemicals relies on the availability of such chiral intermediates. buchler-gmbh.com this compound and its derivatives serve as powerful chiral building blocks, leveraging the "chiral pool" of readily available natural compounds like amino acids to construct complex molecular architectures with high stereochemical fidelity. buchler-gmbh.comenamine.net

The this compound framework is instrumental in the asymmetric synthesis of a variety of complex molecules, particularly those of pharmaceutical interest. The inherent chirality of the pyrrolidine (B122466) ring directs the stereochemical outcome of subsequent reactions, allowing for the creation of specific enantiomers. This is crucial as different enantiomers of a drug can have vastly different biological activities.

Furthermore, catalytic enantioselective methods are being developed to synthesize novel 2,2-disubstituted chiral pyrrolidines. nih.gov These methods can involve an asymmetric allylic alkylation to establish a stereogenic quaternary center, followed by a stereospecific ring contraction, providing access to previously unknown compounds that are of significant interest to medicinal chemists. nih.gov

Table 1: Examples of Complex Chiral Molecules Synthesized Using Pyrrolidine Scaffolds
Target Molecule ClassSynthetic Strategy HighlightSignificanceReference
Neuronal Nitric Oxide Synthase (nNOS) InhibitorsImproved multi-step synthesis using a Boc-protected chiral pyrrolidine intermediate.Development of potential drug candidates for neurodegenerative diseases with improved bioavailability. nih.gov
Enantioenriched 2,2-Disubstituted PyrrolidinesCatalytic enantioselective method involving asymmetric allylic alkylation and stereoretentive ring contraction.Access to novel molecular motifs with tetrasubstituted stereocenters for pharmaceutical applications. nih.gov
Chiral 2-Substituted BenzofuransMicrowave-assisted route from N-protected α-amino acids (like proline derivatives) without racemization.Efficient synthesis of biologically active benzofuran (B130515) structures with high optical purity. organic-chemistry.org

The pyrrolidine ring is a recurring motif in a vast array of natural products, especially in alkaloids, which exhibit a wide range of biological activities. baranlab.org Proline, the parent amino acid of this compound, is a versatile chiral synthon for synthesizing numerous pyrrolidine, pyrrolizidine, and indolizidine alkaloids. rsc.org

The utility of pyrrolidine derivatives extends to the construction of pharmacologically important skeletons. For example, chiral pyrrolidine-2,5-diones derived from natural sources have been used to construct the core of (+)-crispine A, a pyrrolo[2,1-a]isoquinoline (B1256269) alkaloid with anticancer and antidepressant activities. nih.gov Similarly, these building blocks have been used to create analogues of indolizino[8,7-b]indole alkaloids like (+)- and (-)-harmicine, which show strong antimalarial and antiviral properties. nih.gov The defined stereochemistry of the starting pyrrolidine derivative is critical for achieving the correct absolute configuration of the final natural product, which in turn dictates its biological function.

Potential in Materials Science and Chiral Recognition

Beyond synthesis, the inherent chirality and structural features of this compound make it a promising candidate for applications in materials science, particularly in the field of chiral recognition. This process, where a chiral host molecule selectively interacts with one enantiomer of a chiral guest, is fundamental to many areas of science and technology. mdpi.com

Chiral chromatography is an essential technique for separating enantiomers, which is a critical step in the development and quality control of pharmaceuticals. This separation is achieved using a chiral stationary phase (CSP), a solid support that has been modified with a chiral selector.

While direct use of this compound as a CSP is not widely documented, its structural class is highly relevant. Polysaccharide-based CSPs are commonly used to separate pyrrolidone derivatives. semanticscholar.orgresearchgate.net Studies have explored the performance of various CSPs, such as chlorinated cellulose (B213188) phases, in the separation of chiral pyrrolidones using techniques like supercritical fluid chromatography. researchgate.net Given its defined stereochemistry and potential for strong intermolecular interactions (via the phenyl ring, carbonyl group, and N-H bond), this compound and its polymers are attractive candidates for development into novel CSPs. The principle involves immobilizing the chiral molecule onto a support matrix (like silica), creating a surface that can stereoselectively interact with analytes, leading to their separation.

The ability to detect and quantify specific enantiomers is vital in pharmacology, environmental monitoring, and food science. Chiral sensors operate on the principle of molecular recognition, where a chiral host molecule binds selectively to one enantiomer of a guest molecule, producing a measurable signal. mdpi.com

The structural elements of (2R)-2-benzoylpyrrolpyrrolidine—a stereogenic center, a hydrogen bond donor/acceptor (the amine and carbonyl), and an aromatic ring capable of π-π stacking—provide the necessary components for effective chiral recognition. mdpi.com These interactions (e.g., hydrogen bonding, steric repulsion, and electrostatic forces) allow the molecule to "distinguish" between the three-dimensional shapes of other chiral molecules. mdpi.com

Researchers have developed optical and electrochemical sensors using various chiral selectors. For instance, chiral porphyrin-based systems have been shown to recognize chiral amino acids and diamines through a combination of coordination, coulombic, and steric interactions. mdpi.com Similarly, photoresponsive molecular probes incorporating chiral diamine units have demonstrated high enantioselectivity for amino acid derivatives, where recognition is driven by differences in hydrogen bonding and side-chain interactions. nih.gov The this compound scaffold represents a promising platform for designing similar chiral sensors due to its capacity for forming multiple, stereospecific non-covalent interactions.

Table 2: Principles of Chiral Recognition and Potential Sensor Application
Recognition PrincipleRelevant Structural Feature of this compoundPotential ApplicationReference
Hydrogen BondingAmine (N-H) group, Carbonyl (C=O) groupSelective binding of chiral alcohols, amines, or carboxylic acids. mdpi.comnih.gov
π-π StackingBenzoyl group (phenyl ring)Recognition of analytes containing aromatic rings. mdpi.com
Steric RepulsionDefined 3D structure from the (2R) stereocenterDifferentiation between enantiomers based on spatial arrangement of substituents. mdpi.com
Dipole-Dipole InteractionsPolar carbonyl and amine groupsInteraction with other polar chiral molecules. mdpi.com

Emerging Research Areas

The versatility of the this compound scaffold continues to inspire new areas of research. A significant trend in medicinal chemistry is the increasing focus on molecules with greater three-dimensionality, as this often leads to higher selectivity and better pharmacological properties. nih.gov The development of synthetic methods to create novel pyrrolidine derivatives, especially those with tetrasubstituted chiral centers, is a key emerging area that addresses this demand. nih.gov

Furthermore, derivatives of this scaffold are being explored as key fragments in the design of novel therapeutic agents. For example, a compound containing a (2R)-2-methylpyrrolidinyl moiety, ABT-239, has been identified as a potent and selective antagonist for the histamine (B1213489) H3 receptor, showing preclinical efficacy in models related to cognition and schizophrenia. researchgate.net This highlights the potential for modified (2R)-2-acylpyrrolidine structures to serve as privileged scaffolds for targeting a range of biological receptors. Future research will likely focus on expanding the library of these derivatives and exploring their applications in asymmetric catalysis, the development of advanced materials, and the discovery of new therapeutic agents.

Flow Chemistry Applications

The transition from batch to continuous flow manufacturing represents a significant paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. In the realm of organocatalysis, the immobilization of chiral catalysts like derivatives of this compound onto solid supports is a key strategy for their application in flow chemistry.

The use of immobilized diarylprolinol silyl (B83357) ethers, which share a structural resemblance to this compound, in continuous flow reactors has demonstrated the feasibility and advantages of this approach. These immobilized catalysts are typically packed into columns or cartridges, creating a packed-bed reactor. A solution containing the reactants is then continuously passed through this reactor, where the catalytic transformation occurs.

Table 1: Comparison of Batch vs. Flow Chemistry for Organocatalyzed Reactions

FeatureBatch ReactionFlow Reaction
Catalyst Recovery Often requires complex separation processesSimplified, as the catalyst is retained in the reactor
Scalability Challenging, often requires re-optimization of reaction conditionsMore straightforward by extending reaction time or using parallel reactors
Heat and Mass Transfer Can be inefficient, leading to localized hot spots and side reactionsHighly efficient due to high surface-area-to-volume ratio
Safety Handling of large quantities of hazardous materials poses risksSmaller reaction volumes at any given time enhance safety
Process Control More difficult to precisely control reaction parametersExcellent control over temperature, pressure, and residence time

The design of the flow reactor system is crucial for optimal performance. Key components typically include:

Pumps: To deliver the reactant solution at a precise and constant flow rate.

Packed-Bed Reactor: A column containing the immobilized catalyst.

Back-Pressure Regulator: To maintain the desired pressure within the system, which can be important for reactions involving gaseous reagents or for preventing solvent evaporation.

In-line Analysis (optional): Techniques such as UV-Vis or IR spectroscopy can be integrated to monitor the reaction progress in real-time.

The application of this compound derivatives in such flow systems holds immense promise for the industrial production of enantiomerically pure compounds, streamlining processes and reducing waste.

Photo- and Electrocatalysis with this compound Derivatives

The intersection of organocatalysis with photochemistry and electrochemistry opens up new avenues for novel and sustainable chemical transformations. Chiral pyrrolidine derivatives are proving to be effective catalysts in these emerging fields.

Photocatalysis:

In the realm of photocatalysis, chiral pyrrolidine derivatives can participate in enantioselective reactions initiated by visible light. These reactions often involve the generation of radical intermediates, and the chiral catalyst directs the stereochemical outcome of the subsequent bond-forming events.

One notable application is in asymmetric [2+2] photocycloadditions. In these reactions, the pyrrolidine catalyst can form a chiral enamine or iminium ion with the substrate. Upon photoexcitation, this complex can undergo a cycloaddition with another reactant, with the stereochemistry being controlled by the chiral environment provided by the catalyst.

The general mechanism often involves the following steps:

Formation of a chiral enamine or iminium ion between the pyrrolidine catalyst and the substrate.

Photoexcitation of this complex or a photosensitizer.

Electron or energy transfer to generate a reactive intermediate.

Stereocontrolled radical addition or cycloaddition.

Catalyst regeneration.

The benzoyl group in this compound could potentially play a role in the photophysical properties of the catalyst-substrate complex, influencing the efficiency and selectivity of the reaction.

Electrocatalysis:

Asymmetric electrocatalysis is a rapidly developing field that utilizes electricity to drive chemical reactions in an enantioselective manner. Chiral amines and their derivatives are emerging as promising catalysts in this area. While specific examples involving this compound are still limited, the broader class of chiral pyrrolidines has shown potential in mediating stereoselective electrochemical transformations.

These reactions can involve the generation of chiral radical ions or other reactive species at an electrode surface. The chiral catalyst can influence the stereochemical outcome by forming a transient complex with the substrate, directing the approach of the electrochemically generated species. The development of chiral pyrrolidine-based catalysts for electrosynthesis could provide a green and efficient alternative to traditional methods that often rely on stoichiometric chiral reagents or expensive metal catalysts.

Challenges and Opportunities in this compound Research

Despite the significant potential of this compound and its derivatives, several challenges and exciting opportunities remain in this area of research.

Development of More Efficient Synthetic Routes

The accessibility of this compound and its derivatives is crucial for their widespread application. While synthetic routes exist, the development of more efficient, cost-effective, and scalable syntheses remains an important goal. Challenges in the synthesis of C2-functionalized chiral pyrrolidines often include the need for multiple steps, the use of protecting groups, and purification difficulties.

Opportunities in this area lie in the exploration of novel synthetic strategies, such as:

Asymmetric C-H Functionalization: Directly introducing the benzoyl group or other functionalities at the C2 position of the pyrrolidine ring in a stereocontrolled manner would significantly shorten the synthetic sequence.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer high enantioselectivity and milder reaction conditions.

Development of Novel Starting Materials: Exploring alternative and more readily available starting materials for the synthesis of the pyrrolidine core.

Table 2: Comparison of Synthetic Strategies for Functionalized Pyrrolidines

Synthetic StrategyAdvantagesDisadvantages
Traditional Multi-step Synthesis Well-established and reliableOften lengthy, generates significant waste, can be costly
Asymmetric C-H Functionalization Potentially more atom- and step-economicalCan be challenging to control regioselectivity and enantioselectivity
Biocatalysis High enantioselectivity, mild conditions, environmentally friendlyEnzyme stability and substrate scope can be limiting

Expansion of Catalytic Applications

The catalytic potential of this compound derivatives is far from being fully exploited. While their use in certain asymmetric reactions is well-documented, there is a vast landscape of other transformations where they could prove to be valuable catalysts.

A significant opportunity lies in expanding the substrate scope of known reactions. Many organocatalytic methods are currently limited to specific classes of substrates. Research aimed at modifying the structure of the this compound catalyst, for instance, by altering the substituents on the benzoyl ring or the pyrrolidine nitrogen, could lead to catalysts with enhanced reactivity and broader applicability.

Furthermore, the discovery of entirely new catalytic applications for this scaffold is a key area of future research. This could include their use in:

Cascade Reactions: Designing multi-step reaction sequences that are catalyzed by a single this compound derivative, allowing for the rapid construction of complex molecules.

Reactions involving Heteroatoms: Developing catalytic methods for the asymmetric formation of C-N, C-O, and C-S bonds.

Polymerization Reactions: Utilizing these chiral catalysts to control the stereochemistry of polymers, leading to materials with novel properties.

Exploration of Novel Reactivities

A deeper understanding of the fundamental reactivity of this compound and its derivatives can unlock novel catalytic transformations. The combination of the chiral pyrrolidine core with the benzoyl group offers unique electronic and steric properties that can be harnessed for new modes of activation.

The exploration of light-driven radical chemistry, as mentioned in the context of photocatalysis, is a particularly promising avenue. The ability of pyrrolidine-based catalysts to engage in single-electron transfer processes opens up a wide range of possibilities for asymmetric radical reactions, which are traditionally difficult to control stereochemically.

Future research in this area could focus on:

Designing catalysts with tailored redox properties: By modifying the electronic nature of the benzoyl group, it may be possible to fine-tune the catalyst's ability to participate in electron transfer processes.

Uncovering new activation modes: Investigating the interaction of this compound derivatives with different substrates and reagents could lead to the discovery of unprecedented catalytic cycles.

Synergistic Catalysis: Combining this compound derivatives with other catalytic systems, such as metal catalysts or other organocatalysts, to achieve transformations that are not possible with either catalyst alone.

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